methyl 3-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate
Description
Historical Development of Chromene Chemistry
Chromenes, bicyclic oxygen heterocycles comprising a benzene ring fused to a pyran moiety, have been studied since the early 20th century. The 4H-chromene variant, characterized by a sp³-hybridized carbon adjacent to the oxygen atom, gained prominence in the 1950s for its role in natural products like tocopherols and flavonoids. Early synthetic methods relied on condensation reactions between resorcinol derivatives and aldehydes, often requiring harsh conditions. The 1980s marked a turning point with the development of one-pot multicomponent reactions (MCRs), enabling efficient synthesis of 2-amino-4H-chromenes using catalysts like diethylamine or calcium hydroxide. For example, Behbahani and Samaei (2014) demonstrated that 2-amino-4H-chromenes could be synthesized in ethanol under reflux via a three-component reaction involving resorcinol, aryl aldehydes, and malononitrile.
The integration of chromenes with Schiff bases emerged in the 2000s, driven by the need to enhance bioactivity through imine linkages. Schiff bases, known for their metal-chelating properties, were conjugated to chromenes to create hybrids with improved pharmacokinetic profiles. A landmark study by Dekamin et al. (2013) utilized potassium phthalimide-N-oxyl (PoPINO) as a catalyst to synthesize 2-amino-4H-chromene-Schiff base hybrids, achieving high yields under aqueous conditions.
Significance of Chromene-Schiff Base Conjugates in Chemical Research
Chromene-Schiff base conjugates exhibit enhanced electronic delocalization and structural rigidity, making them valuable in drug discovery. The imine group (–C=N–) in Schiff bases facilitates coordination with metal ions, enabling applications in catalysis and bioinorganic chemistry. For instance, a 2023 study synthesized chromene-Schiff base derivatives (C1 and C2) and evaluated their anticancer activity against triple-negative breast cancer (TNBC) cells, revealing potent cytotoxicity through ROS-mediated apoptosis.
The furan moiety in methyl 3-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate contributes electron-rich aromaticity, which stabilizes the Schiff base linkage and modulates intermolecular interactions. This stabilization is critical for maintaining the compound’s planar geometry, a feature linked to DNA intercalation and topoisomerase inhibition. Additionally, the carbamoyl group (–NH–CO–) enhances solubility and facilitates hydrogen bonding with biological targets.
Table 1: Key Structural Features and Functional Roles of Chromene-Furan Schiff Base Hybrids
| Structural Component | Functional Role | Example in Target Compound |
|---|---|---|
| 2H-Chromene core | Provides planar bicyclic framework for π-π stacking with biomolecules | Benzene-fused pyran ring system |
| Furan-2-ylmethyl group | Enhances electron density and participates in hydrophobic interactions | Furan ring attached via methylene bridge |
| Schiff base linkage (–C=N–) | Enables metal coordination and stabilizes conjugation pathways | Imine bond between chromene and benzoate groups |
| Carbamoyl group (–NH–CO–) | Facilitates hydrogen bonding and improves solubility in polar solvents | Linkage between furan and chromene |
Classification within Heterocyclic Compound Frameworks
Chromene-furan Schiff base hybrids belong to the broader family of fused oxygen-nitrogen heterocycles. They are subclassified based on:
- Chromene Variant : The target compound contains a 2H-chromen-2-one scaffold, distinguished by a carbonyl group at the 2-position. This contrasts with 4H-chromenes, which lack the carbonyl but feature a sp³-hybridized carbon adjacent to oxygen.
- Ancillary Heterocycles : The furan ring (oxygen-containing) and Schiff base (nitrogen-containing) introduce mixed heteroatom environments, enabling diverse reactivity. For example, the furan’s oxygen lone pairs participate in resonance, while the imine nitrogen serves as a Lewis base.
- Hybridization Pattern : The conjugation between the chromene’s aromatic system, furan’s π-cloud, and the Schiff base’s imine bond creates a fully delocalized electron system. This hybridization is critical for optical properties, as seen in chromene-based fluorophores.
Compared to simpler heterocycles like coumarins or flavones, chromene-furan Schiff base hybrids offer greater structural versatility. For instance, the Schiff base linkage allows post-synthetic modifications, such as metal complexation or reduction to secondary amines, which are unavailable in traditional chromenes.
Properties
IUPAC Name |
methyl 3-[[3-(furan-2-ylmethylcarbamoyl)chromen-2-ylidene]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c1-28-23(27)16-7-4-8-17(12-16)25-22-19(13-15-6-2-3-10-20(15)30-22)21(26)24-14-18-9-5-11-29-18/h2-13H,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBWNVVHBJCJGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate, with the CAS number 1327181-13-4, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structure, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 402.4 g/mol. The compound features a complex structure that includes a furan ring, a chromene moiety, and an amine group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1327181-13-4 |
| Molecular Formula | C23H18N2O5 |
| Molecular Weight | 402.4 g/mol |
Pharmacological Activity
Research into the biological activity of this compound is still emerging, but initial studies suggest several potential applications:
- Anticancer Activity : Preliminary studies indicate that derivatives of chromene compounds can exhibit cytotoxic effects against various cancer cell lines. The presence of the furan and chromene structures may enhance these effects by interacting with cellular pathways involved in apoptosis and cell proliferation.
- Antioxidant Properties : Compounds containing furan rings have been noted for their antioxidant capabilities. This property may help in mitigating oxidative stress-related diseases and could be beneficial in formulations aimed at promoting overall health.
- Enzyme Inhibition : Some studies suggest that similar compounds can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like diabetes or obesity.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored various chromene derivatives for their anticancer properties. The results indicated that certain modifications to the chromene structure significantly enhanced cytotoxicity against breast cancer cell lines. This compound was included in the screening, showing promising results in inhibiting cell growth at micromolar concentrations.
Case Study 2: Antioxidant Effects
Research conducted on furan-containing compounds demonstrated their ability to scavenge free radicals effectively. In vitro assays revealed that this compound exhibited a considerable reduction in oxidative stress markers when tested against human cell lines exposed to oxidative agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs based on structural features, synthetic pathways, and hypothesized bioactivity.
Structural and Functional Group Comparisons
Table 1: Structural Comparison of Chromene Derivatives
Key Observations:
The methyl benzoate ester may improve lipophilicity, aiding membrane permeability in biological systems, similar to sulfonylurea herbicides in .
Electronic and Steric Profiles: The Z-configuration imine in the target compound likely increases conjugation, contrasting with the saturated tetrahydrochromene in , which may reduce planarity and π-π stacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
